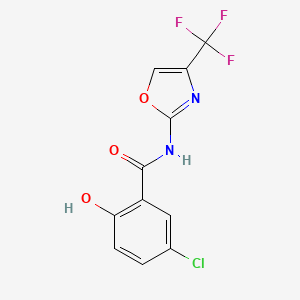
2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide involves several steps. One common synthetic route includes the reaction of 2-hydroxy-5-chlorobenzamide with 5-trifluoromethyl-2-oxazole under specific reaction conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Although not intended for therapeutic use, it serves as a reference compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide involves its interaction with specific molecular targets. The compound binds to proteins or enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide can be compared with similar compounds such as:
2-Hydroxy-5-(trifluoromethyl)pyridine: This compound has a similar trifluoromethyl group but differs in its core structure, which is a pyridine ring instead of a benzamide.
2-Chloro-5-(trifluoromethyl)benzaldehyde: This compound shares the trifluoromethyl and chloro substituents but has an aldehyde functional group instead of an oxazole ring.
These comparisons highlight the unique structural features and functional groups of this compound, which contribute to its specific chemical properties and applications.
Properties
Molecular Formula |
C11H6ClF3N2O3 |
|---|---|
Molecular Weight |
306.62 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]benzamide |
InChI |
InChI=1S/C11H6ClF3N2O3/c12-5-1-2-7(18)6(3-5)9(19)17-10-16-8(4-20-10)11(13,14)15/h1-4,18H,(H,16,17,19) |
InChI Key |
DEMBXLSYEIEOCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC(=CO2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


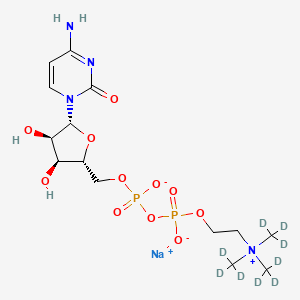

![(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B13847174.png)
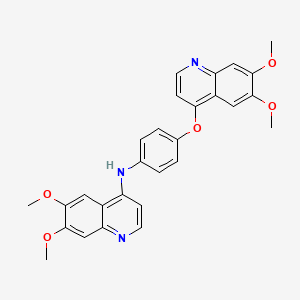
![1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13847180.png)
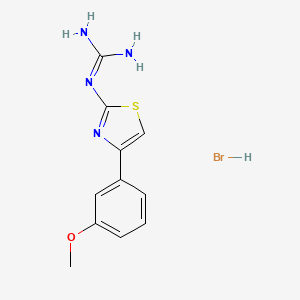
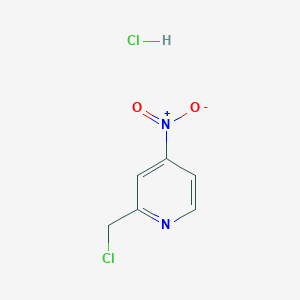
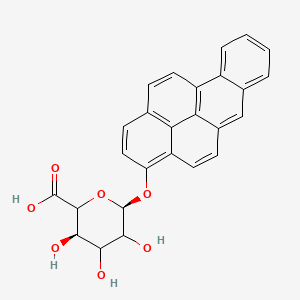
![3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4](/img/structure/B13847207.png)
![Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13847215.png)


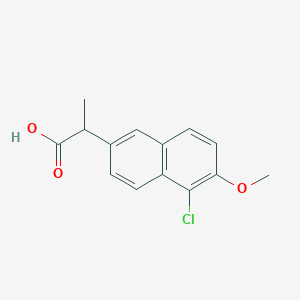
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
